REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][C:11]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[O:22][CH3:23])([C:14]#[N:15])[CH2:10][CH2:9]1)C1C=CC=CC=1.[Cl:24]C(OC(Cl)=O)C>C(Cl)Cl>[CH3:23][O:22][C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=1[C:11]1([C:14]#[N:15])[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]1.[ClH:24]
|
Name
|
|
Quantity
|
6.17 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)(C#N)C1=C(C=CC=C1)OC
|
Name
|
|
Quantity
|
3.66 g
|
Type
|
reactant
|
Smiles
|
ClC(C)OC(=O)Cl
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
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Type
|
CUSTOM
|
Details
|
After stirred for 5 h the mixture
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
|
was concentrated under reduced pressure and methanol (200 mL)
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Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 30 min
|
Duration
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30 min
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Type
|
ADDITION
|
Details
|
Diethyl ether (100 mL) was added
|
Type
|
FILTRATION
|
Details
|
the white precipitate was collected by filtration
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC=C1)C1(CCNCC1)C#N
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |